molecular formula C36H76N3O6P B3067564 9-Octadecenamide, N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-, ammonium salt, (9Z)- CAS No. 1246304-33-5

9-Octadecenamide, N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-, ammonium salt, (9Z)-

Cat. No.: B3067564
CAS No.: 1246304-33-5
M. Wt: 678 g/mol
InChI Key: AXNAECNIIYPKQS-AQZJIPFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Octadecenamide is a compound with the formula C18H35NO . It has a molecular weight of 281.4766 . The IUPAC Standard InChI for this compound is InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3, (H2,19,20)/b10-9+ .


Molecular Structure Analysis

The chemical structure of 9-Octadecenamide is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical and Chemical Properties Analysis

9-Octadecenamide has a density of 0.9±0.1 g/cm3 . Its boiling point is 433.3±24.0 °C at 760 mmHg . The vapour pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 68.9±3.0 kJ/mol . The flash point is 215.9±22.9 °C .

Scientific Research Applications

  • Synthesis and Medicinal Chemistry :

    • Crystalline ammonium (9H-fluoren-9-yl)methyl H-phosphonate was prepared as a reagent for introducing H-phosphonate monoester functionality into non-lipophilic anti-HIV nucleoside analogues, demonstrating its use in medicinal chemistry (Romanowska et al., 2009).
    • The esterification of acids with primary and secondary alcohols using cerium(IV) ammonium nitrate included the production of methyl (9Z)-octadec-9-enoate, showing its application in organic synthesis (Pan et al., 2003).
  • Catalysis and Chemical Reactions :

    • Tetrakis(oxodiperoxotungsto)phosphate(3−) with quaternary ammonium cations, such as methyltri-n-octylammonium, were used as catalysts in the oxidation of unsaturated fatty acids, including cis-9-octadecenoic and 12-hydroxy-9Z-octadecenoic acids (Pai et al., 2005).
  • Biochemical Research :

    • In a study of oleamide hydrolase, cis-9-octadecenamide was found to be a naturally occurring brain constituent related to sleep regulation. Its hydrolysis was explored for insights into fatty acid primary amide biological signaling molecules (Patterson et al., 1996).
  • Material Science :

    • Tetra-n-alkylammonium and -phosphonium salts, with varying alkyl chain lengths including octadecyl, were examined as gelators in thermally reversible organogels, showcasing applications in material science (Abdallah & Weiss, 2000).
  • Chemical Synthesis and Analysis :

    • Trihydroxyoctadecenoic acids derived from linoleic acid 9- and 13-hydroperoxides were analyzed for regio- and stereochemical properties, indicating the compound's significance in detailed chemical analysis (Hamberg, 1991).
  • Nanotechnology and Cosmetics :

    • Oil-in-water microemulsions were analyzed for dispersing a highly hydrophobic molecule, (9Z)-N-(1,3-dihydroxyoctadecan-2-yl)octadec-9-enamide, highlighting applications in the cosmetic and pharmaceutical industries (Fernández-Peña et al., 2021).

Properties

IUPAC Name

diazanium;[(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enyl] phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H70NO6P.2H3N/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(39)37-34(33-43-44(40,41)42)35(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;;/h17-18,29,31,34-35,38H,3-16,19-28,30,32-33H2,1-2H3,(H,37,39)(H2,40,41,42);2*1H3/b18-17-,31-29+;;/t34-,35+;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNAECNIIYPKQS-AQZJIPFRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])[O-])NC(=O)CCCCCCCC=CCCCCCCCC)O.[NH4+].[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])[O-])NC(=O)CCCCCCC/C=C\CCCCCCCC)O.[NH4+].[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H76N3O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Octadecenamide, N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-, ammonium salt, (9Z)-
Reactant of Route 2
Reactant of Route 2
9-Octadecenamide, N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-, ammonium salt, (9Z)-
Reactant of Route 3
Reactant of Route 3
9-Octadecenamide, N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-, ammonium salt, (9Z)-
Reactant of Route 4
Reactant of Route 4
9-Octadecenamide, N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-, ammonium salt, (9Z)-
Reactant of Route 5
9-Octadecenamide, N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-, ammonium salt, (9Z)-
Reactant of Route 6
9-Octadecenamide, N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-, ammonium salt, (9Z)-

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